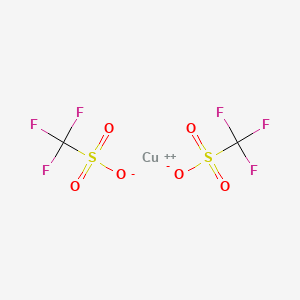
5-氟-2-羟基苯甲醛
描述
5-Fluoro-2-hydroxybenzaldehyde (5-F2HBA) is a synthetic compound with a wide range of applications in scientific research. It is a monofluorinated aldehyde, which is a type of compound with a carbon-oxygen double bond and a single fluorine atom attached to the carbon. 5-F2HBA is used in various scientific fields, including in vivo and in vitro studies, due to its unique properties and potential for various applications.
科学研究应用
Synthesis of Manganese (III) Complexes
5-Fluoro-2-hydroxybenzaldehyde: is utilized in the synthesis of manganese (III) complexes. These complexes are of interest due to their magnetic properties and potential applications in molecular electronics .
Production of Enantiopure Chromanes
This compound serves as a precursor in the production of enantiopure 4-amino-6-fluoro-3-(hydroxymethyl)chromanes . These chromanes are significant in medicinal chemistry for their potential biological activities .
Development of Fluorinated Schiff Bases
Researchers use 5-Fluoro-2-hydroxybenzaldehyde to develop various fluorinated Schiff bases. These compounds are explored for their applications in organic light-emitting diodes (OLEDs) and as ligands in coordination chemistry .
Organic Synthesis Building Block
As an aryl fluorinated building block, it’s employed in diverse organic syntheses. Its incorporation into larger molecules can impart desirable properties like increased stability and reactivity .
Biological Material Research
In life science research, 5-Fluoro-2-hydroxybenzaldehyde is used as a biochemical reagent. It’s involved in studies related to biological materials or organic compounds .
Synthesis of Heterocyclic Compounds
The compound is instrumental in synthesizing heterocyclic compounds, which are a core part of many pharmaceuticals and agrochemicals due to their complex and varied biological activities .
作用机制
Target of Action
5-Fluoro-2-hydroxybenzaldehyde, also known as 5-fluorosalicylaldehyde , is an organic chemical compoundIt has been used to synthesize various compounds such as manganese (iii) complex , which suggests that it may interact with metal ions or other molecular targets in biological systems.
Mode of Action
It’s known that the compound can be used to synthesize various other compounds, indicating that it likely undergoes reactions involving its aldehyde and hydroxyl functional groups
Biochemical Pathways
Given its chemical structure and reactivity, it may be involved in various organic reactions such as nucleophilic substitution or oxidation .
Pharmacokinetics
Factors such as its molecular weight (14011 g/mol) and calculated logP (1.7) could influence its bioavailability and pharmacokinetics.
Result of Action
As a biochemical reagent, it’s primarily used for the synthesis of other compounds . The effects of these synthesized compounds would depend on their specific structures and properties.
Action Environment
The action, efficacy, and stability of 5-Fluoro-2-hydroxybenzaldehyde can be influenced by various environmental factors. For instance, its physical properties such as melting point (82-85 °C) and boiling point (56 °C at 1mmHg) suggest that temperature could affect its state and reactivity. Additionally, its solubility in different solvents could influence its distribution and availability in biological systems.
属性
IUPAC Name |
5-fluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUBQNUDZOGOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371994 | |
| Record name | 5-Fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-hydroxybenzaldehyde | |
CAS RN |
347-54-6 | |
| Record name | 5-Fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluorosalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the antiproliferative activity of Schiff bases derived from 5-Fluoro-2-hydroxybenzaldehyde?
A1: Research indicates that Schiff bases synthesized from 5-Fluoro-2-hydroxybenzaldehyde demonstrate antiproliferative activity against various cancer cell lines. Specifically, a study investigated four Schiff bases, with one derived from the reaction of 5-Fluoro-2-hydroxybenzaldehyde and dehydroabietylamine. While all four compounds showed activity, the Schiff base incorporating the nitro group (2-hydroxy-5-nitrobenzaldehyde) exhibited the most potent effects. []
Q2: Are there efficient synthetic methods for producing 5-Fluoro-2-hydroxybenzaldehyde and its derivatives?
A2: Yes, research highlights an effective method for synthesizing 5-Fluoro-2-hydroxybenzaldehyde. The study describes the formylation of the corresponding phenol (in this case, 4-Fluorophenol) using hexamethylenetetramine in a strong acid environment, such as 75% polyphosphoric acid. This method demonstrated superior yields compared to the traditional Duff reaction. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[5-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1225418.png)
![2-[(2-cyanophenyl)thio]-N-[4-[dimethylamino(oxo)methyl]phenyl]benzamide](/img/structure/B1225422.png)
![N-[4-bromo-3-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzamide](/img/structure/B1225424.png)
![N-(4-acetylphenyl)-2-[[1-(3,5-dimethoxyphenyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1225426.png)
![2-[[2-(4-Morpholinyl)-1-oxoethyl]amino]-4-thiophen-2-yl-3-thiophenecarboxylic acid methyl ester](/img/structure/B1225427.png)
![5-bromo-N-[(4-tert-butylcyclohexylidene)amino]-2-furancarboxamide](/img/structure/B1225428.png)
![N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]-2-pyrazinecarboxamide](/img/structure/B1225430.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide](/img/structure/B1225431.png)
![1-(2-chlorophenyl)-N-[(1-cyclopentyl-5-tetrazolyl)methyl]-N-(2-furanylmethyl)methanamine](/img/structure/B1225435.png)
![1-[4-[(2-Hydroxy-5-methylphenyl)-oxomethyl]-1-pyrazolyl]-2-(2-methyl-4-thiazolyl)ethanone](/img/structure/B1225437.png)
![2-(4-Chloro-2-methylphenoxy)acetic acid [2-(ethylamino)-2-oxoethyl] ester](/img/structure/B1225439.png)

